molecular formula C17H23N3O2S B2598474 1-(2,4-dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine CAS No. 1396805-54-1

1-(2,4-dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine

Cat. No.: B2598474
CAS No.: 1396805-54-1
M. Wt: 333.45
InChI Key: IBAGBVGHFOQLET-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a 2,4-dimethylbenzenesulfonyl group and a pyrazole-methyl moiety. This compound’s structural motifs align with pharmacophores common in medicinal chemistry, particularly kinase inhibitors and receptor modulators .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-14-4-5-17(15(2)12-14)23(21,22)20-10-6-16(7-11-20)13-19-9-3-8-18-19/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAGBVGHFOQLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrazole moiety: This step may involve the reaction of the piperidine derivative with a pyrazole compound under suitable conditions.

    Attachment of the benzenesulfonyl group: This can be done via sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl or pyrazole moieties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiinflammatory Effects
Research indicates that compounds featuring the pyrazole structure can inhibit the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in the inflammatory response. Inhibition of this enzyme preserves endogenous palmitoylethanolamide, enhancing its anti-inflammatory properties . The specific compound under consideration may exhibit similar properties due to its structural characteristics.

2. Anticancer Potential
The benzenesulfonyl group is often associated with anticancer activity. Studies have shown that sulfonamide derivatives can act as inhibitors of various cancer-related pathways. The unique combination of the piperidine and pyrazole moieties may provide a scaffold for developing new anticancer agents .

3. Central Nervous System Activity
Compounds like 1-(2,4-dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine may also target central nervous system disorders. The piperidine structure is known for its ability to cross the blood-brain barrier, making it a candidate for neurological applications .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing therapeutic efficacy. Variations in substituents on the piperidine or pyrazole rings can significantly influence potency and selectivity against biological targets .

Industrial Applications

1. Synthesis of New Compounds
This compound can serve as a building block in organic synthesis to create more complex molecules with desired biological activities. Its versatile functional groups allow for further modifications through various chemical reactions .

2. Catalysis
In industrial chemistry, compounds with similar structures are often utilized as catalysts in various chemical reactions due to their ability to stabilize transition states or facilitate specific reaction pathways .

Study on Anti-inflammatory Activity

In a recent study published in Nature, researchers explored various sulfonamide derivatives for their NAAA inhibitory activity. The study highlighted that compounds similar to this compound exhibited significant anti-inflammatory effects at nanomolar concentrations .

Development of Anticancer Agents

Another research project focused on synthesizing new sulfonamide derivatives based on the piperidine scaffold. These compounds demonstrated promising results in preclinical models for specific cancer types, showcasing the potential utility of this compound class in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structural analogs, highlighting substituent variations and their implications:

Compound Name Substituent Modifications Molecular Weight Key Features Reference
1-(2,4-Dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine (Target) 2,4-Dimethylbenzenesulfonyl; Pyrazole-methyl 389.39 (calc.) Sulfonyl group enhances stability; pyrazole enables H-bonding.
1-(2,4-Dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine Oxadiazole replaces pyrazole; trifluoromethyl addition 389.39 Oxadiazole as bioisostere; CF₃ increases lipophilicity.
1-(7-Methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine Benzofuran-carbonyl replaces sulfonyl 339.39 Carbonyl group reduces electron withdrawal; benzofuran may enhance π-π interactions.
1-(2-Methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine Methoxybenzoyl replaces sulfonyl ~310 (est.) Methoxy group improves solubility; weaker electron withdrawal vs. sulfonyl.
1-(Ethylsulfonyl)-4-((4-(dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine Ethylsulfonyl; boronate ester on pyrazole 383.32 Boronate ester enables targeting (e.g., prodrugs or PET imaging).
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine Pyrazolopyrimidine core; methylsulfanyl substituent 339.46 Extended heterocyclic system; thioether may modulate kinase selectivity.

Comparative Analysis

  • Trifluoromethyl (CF₃) in the oxadiazole analog increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Bioisosteric Replacements: Pyrazole-to-oxadiazole substitution (e.g., ) replaces H-bond donors with a more rigid, electronegative ring, altering target binding kinetics. Boronate esters () introduce functionality for click chemistry or radiolabeling, expanding therapeutic or diagnostic applications.
  • Heterocyclic Extensions :

    • Pyrazolo[3,4-d]pyrimidine derivatives () integrate larger aromatic systems, likely enhancing affinity for ATP-binding pockets in kinases.
  • Synthetic Accessibility :

    • The target compound’s synthesis likely follows sulfonylation and alkylation steps, similar to methods in . In contrast, oxadiazole analogs require cyclization reactions , and boronate esters necessitate specialized coupling conditions .

Biological Activity

1-(2,4-Dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a pyrazole moiety, and a benzenesulfonyl group, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H23N3O2S\text{C}_{17}\text{H}_{23}\text{N}_{3}\text{O}_{2}\text{S}

Key characteristics include:

  • IUPAC Name : 1-(2,4-dimethylphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine
  • Molecular Weight : 345.45 g/mol
  • CAS Number : 1396865-94-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group enhances its binding affinity, potentially leading to inhibition of various biological pathways. For example, compounds with similar structures have shown significant inhibitory effects on cholinesterases, which are critical in neurotransmitter regulation .

Anticholinesterase Activity

Research indicates that derivatives of piperidine, including those containing the pyrazole moiety, exhibit potent anticholinesterase activity. In vitro studies have demonstrated that certain analogs significantly inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the low nanomolar range . This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Properties

The compound's structure suggests it may act as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in the inflammatory response. Inhibitors targeting NAAA have shown promise in managing inflammation through non-covalent mechanisms .

Antibacterial Activity

Studies on related sulfonamide compounds have revealed moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The sulfonyl group is often linked to enhanced antibacterial properties due to its ability to interfere with bacterial enzyme functions .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by structural modifications. For instance:

  • Replacing the pyrazole ring with other heterocycles can alter the potency and selectivity for specific biological targets.
  • Modifications on the piperidine ring can enhance solubility and bioavailability, crucial for therapeutic effectiveness .

In Vitro Evaluation

A study evaluated several piperidine derivatives for their AChE inhibitory activity. Among them, compounds similar to this compound exhibited IC50 values significantly lower than donepezil, a standard treatment for Alzheimer's disease .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and its biological targets. These studies suggest that the compound fits well into the active sites of target enzymes, supporting its potential as a lead compound for further drug development .

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